4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide
Overview
Description
Histone deacetylase 3 inhibitors are a class of compounds that inhibit the activity of histone deacetylase 3, an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteinsHistone deacetylase 3 inhibitors have gained significant attention due to their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Mechanism of Action
Target of Action
The primary target of the HDAC3 inhibitor, also known as 4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoic acid 2-propylhydrazide, is Histone Deacetylase 3 (HDAC3) . HDAC3 is a member of the histone deacetylase family, which plays a crucial role in the regulation of gene expression . It serves as a critical molecular regulator in the pathobiology of various malignancies and has garnered attention as a viable target for therapeutic intervention .
Mode of Action
The HDAC3 inhibitor interacts with its target by inhibiting the deacetylase activity of HDAC3 . This inhibition leads to an increase in the acetylation of histones, thereby altering the structure of the chromatin and influencing gene expression . The strategic inhibition of HDAC3 activity is promising for curtailing the proliferation and differentiation of neoplastic cells, instigating tumor cell apoptosis, and attenuating tumor-associated angiogenesis .
Biochemical Pathways
The inhibition of HDAC3 affects several biochemical pathways. For instance, it has been shown to regulate the interferon signaling pathway , the cGAS-STING pathway , and the ZBP1/phosphorylated Interferon Regulatory Factor 3 (p-IRF3) pathway . These pathways are involved in various cellular processes, including inflammation, immune response, and cell death .
Pharmacokinetics
It is known that the effectiveness of hdac inhibitors can be influenced by their pharmacokinetic properties
Result of Action
The inhibition of HDAC3 results in various molecular and cellular effects. It has been shown to ameliorate pathological injury after ischemic stroke by downregulating the ZBP1/p-IRF3 pathway . It also contributes to the regulation of the CD8 T cell cytotoxicity program . Furthermore, HDAC3 inhibition can lead to better outcomes in ischemic stroke models, including the decrease of infarction volumes, the amelioration of post-stroke anxiety-like behavior, and the relief of inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the HDAC3 inhibitor. For example, in response to specific environmental cues, such as exposure to cold, the action of HDAC3 can be altered . .
Biochemical Analysis
Biochemical Properties
The compound interacts with HDAC3, a zinc-dependent metalloenzyme . It inhibits HDAC3 with a Ki value of 0.16 nM . The inhibition of HDAC3 by this compound leads to changes in the acetylation state of histones, which can affect gene expression .
Cellular Effects
The compound has been found to be selective for acute myeloid, monocytic, and lymphoblastic leukemia cell lines . It influences cell function by altering the acetylation state of histones, which can affect gene expression and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting HDAC3 . HDAC3 is an enzyme that removes acetyl groups from lysine residues in histones . By inhibiting HDAC3, the compound increases the acetylation of histones, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The compound has been found to be stable with a shelf life of at least 2 years
Metabolic Pathways
The compound is involved in the regulation of histone acetylation, a key process in gene expression . It interacts with HDAC3, an enzyme that plays a crucial role in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of histone deacetylase 3 inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is the use of computational methods to design inhibitors with desired potency and selectivity. These methods include ligand-based approaches, such as scaffold hopping, pharmacophore modeling, and structure-based virtual screening .
Industrial Production Methods: Industrial production of histone deacetylase 3 inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesis platforms and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Histone deacetylase 3 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of histone deacetylase 3 inhibitors include organic solvents, catalysts, and protecting groups. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are histone deacetylase 3 inhibitors with specific chemical structures that enable them to bind to the active site of the enzyme and inhibit its activity .
Scientific Research Applications
Histone deacetylase 3 inhibitors have a wide range of scientific research applications. In chemistry, they are used as tools to study the role of histone deacetylase 3 in gene regulation and chromatin remodeling. In biology, they are employed to investigate the effects of histone deacetylase 3 inhibition on cellular processes such as cell proliferation, differentiation, and apoptosis .
In medicine, histone deacetylase 3 inhibitors are being explored as potential therapeutic agents for the treatment of various diseases. For example, they have shown promise in cancer therapy by inducing cell cycle arrest, differentiation, and apoptosis of tumor cells. Additionally, they are being investigated for their potential to treat neurodegenerative disorders by modulating gene expression and reducing neuroinflammation .
In industry, histone deacetylase 3 inhibitors are used in drug discovery and development to identify new therapeutic targets and develop novel treatments for diseases .
Comparison with Similar Compounds
Histone deacetylase 3 inhibitors are part of a larger family of histone deacetylase inhibitors, which include inhibitors of other histone deacetylase isoforms such as histone deacetylase 1, histone deacetylase 2, and histone deacetylase 8. Compared to these inhibitors, histone deacetylase 3 inhibitors are unique in their selectivity for histone deacetylase 3, which allows for more targeted therapeutic effects with fewer off-target effects .
Similar compounds include histone deacetylase 1 inhibitors, histone deacetylase 2 inhibitors, and histone deacetylase 8 inhibitors. These compounds share similar mechanisms of action but differ in their selectivity and therapeutic applications .
Histone deacetylase 3 inhibitors stand out due to their potential to selectively target histone deacetylase 3, making them promising candidates for the treatment of diseases where histone deacetylase 3 plays a critical role .
Properties
IUPAC Name |
(E)-3-phenyl-N-[[4-(propylaminocarbamoyl)phenyl]methyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-14-22-23-20(25)18-11-8-17(9-12-18)15-21-19(24)13-10-16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3,(H,21,24)(H,23,25)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZUZIALEUTHIU-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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